![molecular formula C21H20Cl2N4O4S2 B2959788 N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide CAS No. 896033-27-5](/img/structure/B2959788.png)
N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability could be determined experimentally. These properties would be influenced by the functional groups present in the molecule .Scientific Research Applications
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives, which share structural similarities with the specified compound, particularly in their use of thiadiazole groups, has shown promising results for photodynamic therapy (PDT). A study found that these compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Agent Development
Another area of research involves the synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole. These compounds have shown moderate antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis of Polyimides
Research into the synthesis of novel aromatic polyimides, utilizing diamines that bear structural resemblances to the specified compound, has been conducted. These polyimides exhibit high thermal stability and solubility in organic solvents, indicating their utility in high-performance material applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Benzodiazepine Receptor Agonists
The design and synthesis of 4-thiazolidinone derivatives as benzodiazepine receptor agonists have been explored. These compounds, including structures similar to the specified compound, showed significant anticonvulsant activity, sedative-hypnotic effects, and did not impair learning and memory, indicating their potential as therapeutic agents (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O4S2/c1-3-30-16-8-5-12(9-17(16)31-4-2)19(29)25-20-26-27-21(33-20)32-11-18(28)24-13-6-7-14(22)15(23)10-13/h5-10H,3-4,11H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWUPELBVUUUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide |
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